molecular formula C24H19NO3 B2459071 9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951995-06-5

9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2459071
M. Wt: 369.42
InChI Key: TZVWUDKIJUGAPK-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and more.


Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 9-Benzyl-3-Phenyl-9,10-Dihydrochromeno[8,7-e][1,3]Oxazin-4(8H)-One is a part of the broader family of benzoxazine derivatives, which have been extensively studied for their chemical synthesis and potential applications. One of the foundational studies in this area detailed the generation of 3,4-Dihydro-2H-benz[1,3]oxazin-2-ones from acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions via a Dimroth rearrangement, showcasing the compound's synthetic flexibility and potential for generating a wide array of derivatives (Buttke, Ramm, & Niclas, 1993). Another significant contribution to this field was the synthesis of a monomer combining benzoxazine and coumarin rings, demonstrating the potential for creating materials with unique properties, such as photodimerizable groups (Kiskan & Yagcı, 2007).

Material Science and Polymer Chemistry

In material science and polymer chemistry, benzoxazine derivatives, including the compound , have shown promise due to their thermal and photochemical properties. Research into benzoxazine monomers with photodimerizable coumarin groups highlighted their capacity for undergoing dimerization via [2πs+2πs] cycloaddition reactions, which can be leveraged to develop novel polymeric materials with tunable properties (Kiskan & Yagcı, 2007). Additionally, the exploration of multifunctional benzoxazines demonstrated the lower polymerization temperatures and diverse polymer structures achievable, underscoring the compound's utility in creating advanced materials (Soto, Hiller, Oschkinat, & Koschek, 2016).

Antimicrobial Applications

A novel series of compounds incorporating the benzoxazine and pyridine scaffold demonstrated significant antimicrobial activity against various bacterial and fungal strains. This indicates the potential of 9-Benzyl-3-Phenyl-9,10-Dihydrochromeno[8,7-e][1,3]Oxazin-4(8H)-One derivatives for use in antimicrobial applications (Desai, Bhatt, Joshi, & Vaja, 2017).

Advanced Applications

Beyond traditional synthetic and material applications, benzoxazine derivatives are explored for their luminescent properties, potential as ligands for cations, and as reducing agents for precious metal ions, demonstrating the broad utility of these compounds in various scientific fields (Wattanathana, Veranitisagul, Koonsaeng, & Laobuthee, 2017).

Safety And Hazards

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Future Directions

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I hope this helps! If you have any other questions or need further clarification, feel free to ask.


properties

IUPAC Name

9-benzyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c26-23-19-11-12-22-20(14-25(16-28-22)13-17-7-3-1-4-8-17)24(19)27-15-21(23)18-9-5-2-6-10-18/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVWUDKIJUGAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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